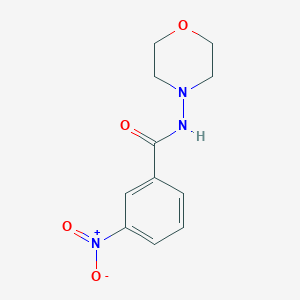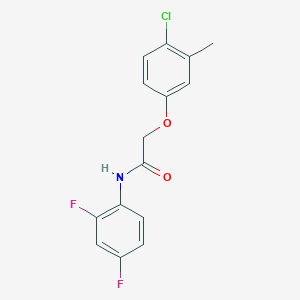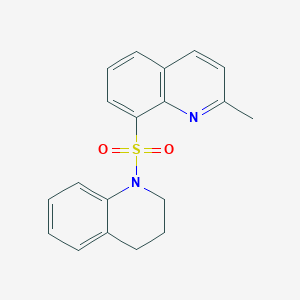![molecular formula C15H13ClN2O2 B5800476 2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
2-{[(4-chlorophenyl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)acetyl]amino}benzamide, also known as CAPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
科学的研究の応用
2-{[(4-chlorophenyl)acetyl]amino}benzamide has been studied for its potential therapeutic applications in various fields of medicine. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are involved in the production of inflammatory mediators. 2-{[(4-chlorophenyl)acetyl]amino}benzamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
実験室実験の利点と制限
2-{[(4-chlorophenyl)acetyl]amino}benzamide has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to be relatively safe and well-tolerated in animal studies.
One limitation of 2-{[(4-chlorophenyl)acetyl]amino}benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-{[(4-chlorophenyl)acetyl]amino}benzamide has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-{[(4-chlorophenyl)acetyl]amino}benzamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs based on the chemical structure of 2-{[(4-chlorophenyl)acetyl]amino}benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}benzamide and to identify its molecular targets. Finally, there is a need for more research on the potential therapeutic applications of 2-{[(4-chlorophenyl)acetyl]amino}benzamide in various fields of medicine.
合成法
The synthesis of 2-{[(4-chlorophenyl)acetyl]amino}benzamide involves the reaction of 4-chloroaniline with acetyl chloride to form 4-chloroacetanilide, which is then reacted with benzoyl chloride to form 2-{[(4-chlorophenyl)acetyl]amino}benzamide. The yield of this reaction is typically around 60%, and the purity of the final product can be improved through recrystallization.
特性
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-7-5-10(6-8-11)9-14(19)18-13-4-2-1-3-12(13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVRAWFRVQFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)acetyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)
![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)

![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)



